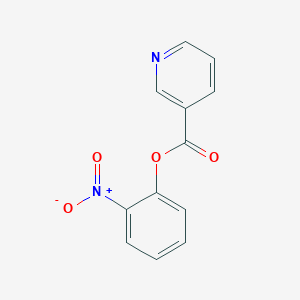

![molecular formula C19H27ClN2O4S B5556985 1-[(4-chlorophenyl)sulfonyl]-N-(2-hydroxycyclohexyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B5556985.png)

1-[(4-chlorophenyl)sulfonyl]-N-(2-hydroxycyclohexyl)-N-methyl-4-piperidinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is part of a broader class of chemicals known for their complex synthesis processes and potential biological activities. While direct studies on this exact compound might be limited, research on closely related compounds provides valuable insights into its characteristics and potential applications.

Synthesis Analysis

The synthesis of related sulfonamide derivatives often involves the coupling of chlorobenzene sulfonyl chloride with piperidine, under conditions that favor the formation of the desired sulfonamide bond. For example, the synthesis of biologically active O-substituted derivatives involves dynamic pH control in aqueous media, followed by substitution reactions in the presence of sodium hydride (NaH) and dimethylformamide (DMF) (Khalid et al., 2013).

Molecular Structure Analysis

Structural analysis of similar compounds often utilizes X-ray crystallography, revealing that such molecules may exhibit chair conformation of the piperidine ring and a tetrahedral geometry around the sulfonamide sulfur atom. For instance, a study on [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol showed classic chair conformation and tetrahedral geometry (Girish et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving sulfonamide derivatives can vary widely, depending on the functional groups present. These compounds participate in reactions typical of sulfonamides, such as sulfonation and acylation. For example, the preparation of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives involves N-sulfonation with sulfonyl chlorides (Vinaya et al., 2009).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Synthesis of Piperidine Derivatives

A study detailed the synthesis of piperidine derivatives through cyclization of acetylenic sulfones with beta and gamma-chloroamines, leading to the creation of various cyclic compounds like pyrrolizidines and indolizidines. These methods offer a route for synthesizing structurally complex and biologically active molecules, including natural products and potential pharmaceuticals (Back & Nakajima, 2000).

Biologically Active O-substituted Derivatives

Research into 2-O-substituted derivatives of a similar piperidine-based sulfonamide showed promising biological activity against enzymes like lipoxygenase and cholinesterase, highlighting the potential for developing therapeutic agents from this chemical scaffold (Khalid et al., 2013).

Antimicrobial Applications

- Antimicrobial Activity of Piperidine Derivatives: Another study synthesized benzhydryl-sulfonyl-piperidine derivatives and evaluated their antimicrobial efficacy against pathogens affecting tomato plants, demonstrating significant activity against bacterial and fungal pathogens. This suggests the utility of sulfonyl-piperidine derivatives in agricultural biocontrol strategies (Vinaya et al., 2009).

Structural and Chemical Properties

- Crystal Structure Analysis: The crystal structure of a compound with a toluene-sulfonyl-piperidin-4-yl motif was elucidated, revealing insights into the molecular conformation and potential interactions that could be leveraged in drug design and material science applications (Girish et al., 2008).

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-N-(2-hydroxycyclohexyl)-N-methylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27ClN2O4S/c1-21(17-4-2-3-5-18(17)23)19(24)14-10-12-22(13-11-14)27(25,26)16-8-6-15(20)7-9-16/h6-9,14,17-18,23H,2-5,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNAYFUCWOBHDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1O)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-ethylbenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5556903.png)

![1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5556911.png)

![N-(3-fluoro-4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5556916.png)

![4-[(ethylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5556930.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(3-phenoxyphenyl)ethyl]acetamide](/img/structure/B5556940.png)

![3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B5556959.png)

![ethyl 4-{[(2-oxo-1,2-dihydro-4-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5556977.png)

![(4aS*,7aR*)-1-(1,3-benzodioxol-5-ylcarbonyl)-4-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5556990.png)

![N-[1-(ethylsulfonyl)azepan-3-yl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5557004.png)

![5,6-dimethyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5557012.png)